N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine
Overview
Description
N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is a core structure for various luminescent and electrochromic materials. It serves as a hole-transporting core due to its favorable electronic properties and has been utilized in the synthesis of novel materials with potential applications in electronic devices.
Synthesis Analysis
The synthesis of derivatives of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine has been explored through various methods. A green electrochemical method has been developed for synthesizing organosulfur derivatives of this compound, which involves the Michael reaction of electrochemically generated N,N'-diphenyl-p-quinonediimine with different nucleophiles. This method is environmentally friendly, avoids toxic reagents and solvents, and achieves high yields with high atom economy . Additionally, novel luminescent materials based on this core have been synthesized, incorporating triphenylamine units and olefinic linkers, characterized by FT-IR, 1H NMR, and HRMS .
Molecular Structure Analysis
Quantum-chemical calculations have been performed to obtain optimized structures and electron distribution of the molecular orbital energy levels for the synthesized materials. These calculations help in understanding the electronic properties and the potential of these materials for hole injection in electronic devices .
Chemical Reactions Analysis
The core structure of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is versatile and can undergo various chemical reactions to form different derivatives. The green electrochemical synthesis method demonstrates the compound's reactivity with nucleophiles to form thioether derivatives . These reactions expand the range of possible applications for the core structure by modifying its electronic and physical properties.
Physical and Chemical Properties Analysis
The synthesized materials based on the N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine core exhibit excellent thermal stability, with decomposition temperatures above 400 °C and glass transition temperatures above 100 °C. These properties are beneficial for forming stable amorphous glassy states in electronic devices. The materials also show suitable highest occupied molecular orbital levels for hole injection, as indicated by cyclic voltammetry measurements. The UV–Vis and photoluminescence spectra of these compounds confirm their blue luminescent nature, which is significant for their potential use in optoelectronic applications .
Scientific Research Applications
Synthesis and Polymer Applications
- N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is used in the synthesis of triphenylamine-containing aromatic polyamides. These polyamides demonstrate good solubility in organic solvents and can be used to create transparent, tough, and flexible films with high thermal stability, making them suitable for high-performance materials (Liou et al., 2002).
- This compound is also involved in producing novel aromatic poly(amine-imide)s with triphenylamine units. These polymers exhibit high thermal stability and are amorphous, lending themselves to diverse applications in materials science (Cheng et al., 2005).
Applications in Antioxidants
- The compound has been studied for its potential as an antioxidant. Research into the reaction sites of N,N'-substituted p-phenylenediamine antioxidants, including this compound, contributes to understanding its effectiveness and potential applications in various industries (Kortišová et al., 2007).
Green Synthesis Applications
- A green method for synthesizing organosulfur derivatives of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine has been developed. This environmentally friendly approach is significant for sustainable chemistry practices (Nematollahi et al., 2015).
Optoelectronic Applications
- This compound has been explored for its use in optoelectronic devices, specifically as a hole transport layer in organic light-emitting diodes (OLEDs). Studies on its nanostructured thin films have revealed valuable properties for such applications (El-ghandour et al., 2018).
Electrochromic Device Applications
- Research into aromatic poly(ether sulfone)s containing derivatives of this compound demonstrates their potential use in electrochromic devices. These materials have shown high coloration contrast and excellent electrochemical stability, making them suitable for display technologies (Huang et al., 2021).
Future Directions
properties
IUPAC Name |
1-N,4-N-bis(4-methylphenyl)-1-N,4-N-diphenylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2/c1-25-13-17-29(18-14-25)33(27-9-5-3-6-10-27)31-21-23-32(24-22-31)34(28-11-7-4-8-12-28)30-19-15-26(2)16-20-30/h3-24H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNVFRPAQRVHKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584781 | |
Record name | N~1~,N~4~-Bis(4-methylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine | |
CAS RN |
138171-14-9 | |
Record name | N~1~,N~4~-Bis(4-methylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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